2-Ethylhexanohydrazide

Description

Historical Context and Emergence in Hydrazide Chemistry

The chemistry of hydrazides dates back to the late 19th century, with significant research expanding throughout the 20th century. Hydrazides are derivatives of hydrazine (B178648) and are characterized by the R-CO-NH-NH2 functional group. They have traditionally been recognized for their roles as versatile intermediates in the synthesis of a wide array of heterocyclic compounds and have been investigated for various industrial applications, including their use in the manufacturing of polymers and glues. mdpi.comresearchgate.net

The emergence of 2-Ethylhexanohydrazide within this broader class is more recent and appears to be driven by the unique properties imparted by the 2-ethylhexyl group. This branched, eight-carbon alkyl chain is known to enhance solubility in organic solvents and introduce specific steric and electronic effects. These characteristics have made the 2-ethylhexyl moiety a valuable component in the design of molecules for applications such as solvent extraction and as precursors in materials science.

Research Trajectories and Academic Significance of 2-Ethylhexanohydrazide

Current research involving 2-Ethylhexanohydrazide and its close derivatives is primarily concentrated in the field of coordination chemistry and its application in hydrometallurgy. The hydrazide group is a bidentate ligand, capable of coordinating with metal ions through both the carbonyl oxygen and the terminal nitrogen atom. This chelating ability is of significant academic and industrial interest for the separation and extraction of metals.

One of the most promising research trajectories for 2-Ethylhexanohydrazide is its potential use as a metal extractant in solvent extraction processes. These processes are crucial for the purification of metals from ores and for recycling valuable metals from waste streams. mdpi.com Research in this area investigates how the structure of the extractant molecule influences its efficiency and selectivity for different metal ions. The 2-ethylhexyl group in 2-Ethylhexanohydrazide is anticipated to enhance its performance in this context by improving its solubility in the organic phase of a liquid-liquid extraction system.

While direct studies on the biological activity of 2-Ethylhexanohydrazide are limited, the broader class of hydrazide-hydrazone derivatives has been extensively studied for a wide range of pharmacological activities, including antimicrobial, antifungal, and antiviral properties. mdpi.commdpi.comnih.gov This suggests a potential, though yet largely unexplored, avenue for future research into the biological applications of 2-Ethylhexanohydrazide derivatives.

Interdisciplinary Relevance and Future Outlook for 2-Ethylhexanohydrazide Studies

The interdisciplinary relevance of 2-Ethylhexanohydrazide stems from its potential to bridge coordination chemistry with materials science and environmental technology. As a precursor, it could be utilized in the synthesis of novel metal-organic frameworks (MOFs) or other coordination polymers with unique catalytic or adsorptive properties.

The future outlook for 2-Ethylhexanohydrazide research appears to be focused on several key areas:

Development of Novel Extraction Systems: Further investigation into the use of 2-Ethylhexanohydrazide and its N-substituted derivatives for the selective extraction of critical and precious metals. This includes studies on the synergistic effects with other extractants and the optimization of extraction conditions.

Materials Science: Exploration of 2-Ethylhexanohydrazide as a ligand for the synthesis of new coordination compounds with interesting magnetic, optical, or structural properties.

Bio-inspired Chemistry: Design and synthesis of new 2-Ethylhexanohydrazide derivatives for potential biological applications, guided by the known activities of other hydrazide compounds.

As the demand for efficient metal recovery and novel materials continues to grow, it is anticipated that research into specialized molecules like 2-Ethylhexanohydrazide will expand, leading to a deeper understanding of its properties and a broader range of applications.

Data Tables

| Compound Class/Derivative | Key Research Area | Potential Applications |

| Hydrazides | Organic Synthesis, Medicinal Chemistry | Intermediates for heterocycles, Polymers, Agrochemicals |

| Hydrazide-Hydrazones | Medicinal Chemistry, Materials Science | Antimicrobial agents, Anticancer agents, Metal complexes |

| Organophosphorus Compounds | Solvent Extraction | Extraction of heavy metals and rare earth elements mdpi.comresearchgate.net |

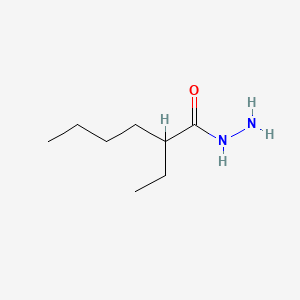

Structure

3D Structure

Propriétés

IUPAC Name |

2-ethylhexanehydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-3-5-6-7(4-2)8(11)10-9/h7H,3-6,9H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOTFFLFEMKUWOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethylhexanohydrazide

Classical Approaches to Hydrazide Synthesis

Traditional methods for synthesizing hydrazides have long been established in organic chemistry, primarily relying on condensation reactions and the functionalization of precursors to facilitate the formation of the crucial carbon-nitrogen bond.

A primary classical route to 2-Ethylhexanohydrazide involves the reaction of an ester of 2-ethylhexanoic acid, such as methyl 2-ethylhexanoate (B8288628) or ethyl 2-ethylhexanoate, with hydrazine (B178648). This reaction, a form of aminolysis (or more specifically, hydrazinolysis), is a type of nucleophilic acyl substitution. libretexts.orgchemistrysteps.com In this process, the hydrazine molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating an alcohol molecule (e.g., methanol (B129727) or ethanol) as a leaving group to yield the final 2-Ethylhexanohydrazide product. dalalinstitute.com

The aminolysis of esters is a feasible but often slow reaction, sometimes requiring elevated temperatures to proceed at a practical rate. chemistrysteps.com The reaction is fundamentally a condensation reaction, where two smaller molecules combine to form a larger one with the concurrent loss of a small molecule like water or, in this case, an alcohol. labxchange.org

To enhance the efficiency of hydrazide synthesis, a common strategy involves the functionalization of the carboxylic acid precursor to create a more reactive intermediate. For 2-Ethylhexanohydrazide, this typically involves converting 2-ethylhexanoic acid into 2-ethylhexanoyl chloride. This transformation is often accomplished using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.

The resulting acyl chloride is significantly more electrophilic and reactive than the corresponding ester or carboxylic acid. chemistrysteps.com It readily reacts with hydrazine hydrate (B1144303) in a vigorous, often exothermic, reaction. This high reactivity allows the synthesis to proceed under milder conditions and typically results in higher yields compared to the direct aminolysis of esters. This two-step process—activation of the carboxylic acid to an acyl chloride followed by reaction with hydrazine—is a robust and widely applicable method for preparing hydrazides. oup.com

Advanced Synthetic Innovations for 2-Ethylhexanohydrazide

Recent advancements in chemical synthesis have introduced more sophisticated, efficient, and environmentally conscious methods for producing chemical compounds, including 2-Ethylhexanohydrazide. These innovations focus on catalysis, sustainability, and process intensification.

Catalysis plays a crucial role in modern organic synthesis by offering pathways that are more selective, efficient, and require less energy. mlsu.ac.in While specific catalytic protocols for the final hydrazinolysis step to form 2-Ethylhexanohydrazide are not extensively detailed in public literature, catalytic principles are heavily applied to the synthesis of its precursors.

For instance, the industrial production of 2-ethylhexanol, a common starting material for 2-ethylhexanoic acid, often involves the catalytic hydrogenation of 2-ethylhexenal. google.com Research has focused on developing efficient bifunctional catalysts, such as Ni/Ce-Al₂O₃, for the direct synthesis of 2-ethylhexanol from n-butanal through an integrated aldol (B89426) condensation-hydrogenation process. rsc.orgrsc.org Furthermore, the synthesis of 2-ethylhexanoic acid itself can be achieved via the catalytic oxidation of 2-ethylhexanal (B89479). researchgate.net The development of catalytic systems that can directly facilitate the condensation of 2-ethylhexanoic acid or its esters with hydrazine under mild conditions remains an area of active research, aiming to replace less efficient stoichiometric methods. nih.govnih.gov

The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, are increasingly influencing synthetic route design. nih.govepa.gov For 2-Ethylhexanohydrazide, this involves evaluating the environmental impact of the entire synthetic pathway, from raw materials to final product.

A key development is the green synthesis of the precursor, 2-ethylhexanoic acid. An efficient and environmentally friendly method involves the aerobic oxidation of 2-ethylhexanal using oxygen or air, catalyzed by N-hydroxyphthalimide (NHPI). researchgate.netmdpi.com This process operates under mild conditions and uses a cost-effective, non-toxic oxidizing agent, aligning with green chemistry principles by avoiding harsh or stoichiometric oxidants. mdpi.com Other green considerations include the use of renewable feedstocks, minimizing waste by maximizing atom economy, and employing safer, recyclable solvents. mlsu.ac.in

Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering significant advantages in safety, efficiency, and scalability. rsc.org In a flow reactor, reagents are continuously pumped through a network of tubes or channels where the reaction occurs. This setup allows for precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved yield and purity. researchgate.net

The synthesis of hydrazine derivatives can be particularly well-suited for flow chemistry. For example, a continuous-flow process for synthesizing β-hydroxyethyl hydrazine from ethylene (B1197577) oxide and hydrazine hydrate has been developed to control side reactions and improve safety. rsc.org Similarly, the production of tert-butyl peroxy-2-ethylhexyl carbonate has been successfully translated to a continuous flow process, drastically reducing reaction time and eliminating dangerous scale-up effects. google.com Applying this methodology to the synthesis of 2-Ethylhexanohydrazide, particularly for the potentially energetic reaction between 2-ethylhexanoyl chloride and hydrazine, could offer a safer, more consistent, and scalable manufacturing process. researchgate.netgoflow.at

Elucidation of Reaction Mechanisms Involving 2 Ethylhexanohydrazide

Foundational Mechanistic Principles of Hydrazide Reactivity

Hydrazides are a class of organic compounds characterized by a nitrogen-nitrogen single bond flanked by a carbonyl group. mdpi.com Their reactivity is a rich interplay of the nucleophilic nature of the hydrazine (B178648) moiety and the electrophilic character of the carbonyl carbon.

Nucleophilic Pathways at the Amide Carbonyl

The primary site of nucleophilic attack in many reactions involving hydrazides is the carbonyl carbon. This carbon is electrophilic due to the polarization of the carbon-oxygen double bond. rsc.org Nucleophilic acyl substitution is a common reaction pathway for carboxylic acid derivatives, including hydrazides. byjus.comyoutube.com This reaction typically proceeds through a tetrahedral intermediate. youtube.com

The general mechanism for a base-catalyzed nucleophilic acyl substitution at the hydrazide carbonyl can be outlined as follows:

Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate where the oxygen atom carries a negative charge. byjus.com

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a leaving group. In the case of a hydrazide, the leaving group would be a substituted hydrazine anion. youtube.com

However, the nucleophilicity of the hydrazine nitrogens themselves plays a significant role. The terminal nitrogen (Nβ) is generally considered more nucleophilic than the nitrogen adjacent to the carbonyl group (Nα) due to the electron-withdrawing effect of the carbonyl. researchgate.net This differential reactivity is a key factor in reactions such as acylation and alkylation. Theoretical studies have been employed to understand the nucleophilicity of different sites within hydrazide molecules. udd.clscirp.org

Proton Transfer Equilibria and Tautomerism

Hydrazides can exist in different tautomeric forms, primarily the amide and iminol (or enol-like) forms. researchgate.net This tautomerism involves the migration of a proton, typically from a nitrogen atom to the carbonyl oxygen, accompanied by a shift in the double bond. researchgate.netyoutube.com The equilibrium between these tautomers can be influenced by factors such as the solvent, temperature, and the electronic nature of the substituents. researchgate.netacs.org

The amide-iminol tautomerism can be represented as:

R-C(=O)NH-NH₂ (Amide form) ⇌ R-C(OH)=N-NH₂ (Iminol form)

Computational studies on various hydrazides have shown that the relative stability of these tautomers can significantly impact their reactivity. researchgate.netbohrium.com For instance, the iminol tautomer, with its hydroxyl group, can exhibit different reactivity profiles compared to the amide form. Proton transfer is a fundamental step in these tautomerizations and can occur intramolecularly or be mediated by solvent molecules. acs.orgmasterorganicchemistry.com The study of proton transfer mechanisms is often aided by computational chemistry. acs.org In some cases, hydrazides can exist as zwitterionic tautomers in polar media. researchgate.net

Detailed Mechanistic Investigations of 2-Ethylhexanohydrazide Transformations

While detailed mechanistic studies specifically on 2-ethylhexanohydrazide are not extensively documented in publicly available literature, insights can be drawn from investigations of structurally similar carbohydrazides and general principles of hydrazide reactivity.

Kinetic Analysis and Rate-Determining Steps

Kinetic studies on the reactions of hydrazides provide crucial information about the reaction mechanism, including the rate-determining step. For example, kinetic investigations of the oxidation of carbohydrazide (B1668358) have shown that the reaction order with respect to the reactants and the dependence on acid concentration can elucidate the mechanistic pathway. ias.ac.inias.ac.in In these studies, the formation of a pre-equilibrium complex between the hydrazide and the other reactant is often proposed, followed by a rate-determining decomposition of this complex. ias.ac.in

A generic rate equation for a bimolecular reaction can be expressed as: Rate = k[2-Ethylhexanohydrazide][Reactant]

The rate constant, k, would be influenced by the activation energy of the reaction, which is the energy barrier that must be overcome for the reaction to proceed. bldpharm.com

Table 1: Hypothetical Kinetic Parameters for a Reaction of 2-Ethylhexanohydrazide

| Parameter | Hypothetical Value | Description |

| Reaction Order | 2nd Order Overall | First order in 2-Ethylhexanohydrazide and first order in the co-reactant. |

| Rate Constant (k) | Varies | Dependent on temperature and specific reaction conditions. |

| Activation Energy (Ea) | Varies | The minimum energy required for the reaction to occur. |

Identification and Characterization of Transient Intermediates

The identification and characterization of transient intermediates are key to confirming a proposed reaction mechanism. beilstein-journals.org In reactions of hydrazides, several types of intermediates can be formed, including tetrahedral intermediates in nucleophilic acyl substitution reactions and radical cations in oxidation reactions. youtube.comresearchgate.net

Spectroscopic techniques are invaluable for detecting and characterizing these fleeting species. byjus.com For instance, in the acylation of a hydrazide, the tetrahedral intermediate, though typically short-lived, could potentially be observed under specific conditions, such as at low temperatures.

Table 2: Potential Transient Intermediates in 2-Ethylhexanohydrazide Reactions

| Reaction Type | Potential Intermediate | Characterization Method |

| Nucleophilic Acyl Substitution | Tetrahedral Intermediate | Low-temperature NMR, Trapping experiments |

| Oxidation | Hydrazide Radical Cation | EPR Spectroscopy, Mass Spectrometry |

| Reaction with Aldehydes/Ketones | Hydrazone | NMR, IR, Mass Spectrometry |

This table is based on general hydrazide reactivity and provides a predictive framework for the types of intermediates that could be expected in reactions of 2-Ethylhexanohydrazide.

The formation of hydrazones from the reaction of hydrazides with aldehydes and ketones is a well-established transformation that proceeds through a hemiaminal-like intermediate. researchgate.net

Stereochemical Outcome and Mechanistic Probes

The presence of a stereocenter in the 2-ethylhexyl group of 2-ethylhexanohydrazide introduces the element of stereochemistry into its reactions. If 2-ethylhexanohydrazide is used in its enantiomerically pure form, the stereochemical outcome of its reactions can provide significant insight into the mechanism.

For example, in a nucleophilic substitution reaction where the chiral center is not directly involved in the bond-breaking or bond-forming steps, the configuration of the chiral center is expected to be retained. However, if the reaction proceeds through a mechanism that affects the chiral center, changes in the stereochemistry would be observed.

Reactions involving a chiral nucleophile or catalyst can lead to stereoselective transformations. acs.org The synthesis of atropisomeric hydrazides with high stereocontrol has been achieved through catalytic methods, demonstrating that the stereochemical outcome can be directed. nih.govrsc.org In the context of 2-ethylhexanohydrazide, if it were to react with a chiral electrophile, the formation of diastereomers would be expected, and the ratio of these diastereomers would depend on the steric and electronic interactions in the transition state. ochemtutor.com

The stereochemistry of reactions can be probed using various analytical techniques, including chiral chromatography and polarimetry.

Table 3: Potential Stereochemical Outcomes in Reactions of Chiral 2-Ethylhexanohydrazide

| Reaction Type | Potential Outcome | Mechanistic Implication |

| Reaction at the hydrazide moiety with an achiral reagent | Retention of configuration | The chiral center is not involved in the reaction. |

| Reaction with a chiral reagent | Formation of diastereomers | The transition states leading to the different diastereomers have different energies. |

| Catalytic asymmetric reaction | Enantioselective or diastereoselective product formation | The chiral catalyst creates a chiral environment that favors the formation of one stereoisomer over others. thieme-connect.com |

This table outlines potential scenarios based on fundamental principles of stereochemistry as applied to the chiral nature of 2-Ethylhexanohydrazide.

Theoretical and Computational Approaches to 2-Ethylhexanohydrazide Mechanisms

Modern computational chemistry offers a suite of tools to dissect the intricate dance of atoms during a chemical reaction. For 2-Ethylhexanohydrazide, these approaches are pivotal in predicting reaction outcomes, understanding selectivity, and designing more efficient synthetic routes. By simulating reactions, researchers can map out the potential energy surface, which governs the thermodynamics and kinetics of the transformation. This includes identifying the most stable arrangements of the atoms (reactants and products) and, crucially, the high-energy transition states that connect them. Two of the most powerful techniques in this domain are transition state analysis using quantum chemical methods and molecular dynamics simulations of reactive pathways.

Transition State Analysis using Quantum Chemical Methods

The transition state is a fleeting, high-energy configuration that a molecule must pass through to transform from reactant to product. nih.gov Its structure and energy determine the activation energy of a reaction, and therefore, the reaction rate. Due to their transient nature, transition states are exceptionally difficult to observe experimentally. Quantum chemical methods, particularly Density Functional Theory (DFT), provide a robust framework for calculating the properties of these elusive structures. nih.govresearchgate.net

In a typical study, a reaction involving 2-Ethylhexanohydrazide, such as its acid-catalyzed hydrolysis to form 2-ethylhexanoic acid and hydrazine, is modeled. Researchers use DFT to optimize the geometries of the reactants, products, and the proposed transition state. A key validation for a true transition state is the calculation of its vibrational frequencies, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate—the path of the atoms as they rearrange. nih.govkit.edu

Detailed analysis of the transition state's geometry reveals which bonds are breaking and which are forming. For instance, in the hydrolysis of 2-Ethylhexanohydrazide, the transition state would likely show an elongated Carbonyl-Nitrogen (C-N) bond and a newly forming Carbon-Oxygen (C-O) bond as a water molecule attacks the carbonyl carbon. The calculated energy difference between the reactants and the transition state provides the activation energy (Ea), a critical parameter for predicting reaction kinetics.

Table 1: Calculated Transition State Properties for the Hydrolysis of 2-Ethylhexanohydrazide

| Parameter | Reactant (2-Ethylhexanohydrazide + H₃O⁺) | Transition State | Product (2-Ethylhexanoic Acid + N₂H₅⁺) |

| Key Bond Lengths (Å) | |||

| C=O | 1.23 | 1.35 | 1.21 (acid) / 1.36 (acid) |

| C-N (amide) | 1.34 | 1.85 | N/A |

| C-O (incoming H₂O) | > 3.0 | 1.98 | 1.36 (acid) |

| Calculated Energy | |||

| Relative Energy (kcal/mol) | 0.0 | +21.5 (Ea) | -12.8 |

| Vibrational Frequencies | |||

| Imaginary Frequency (cm⁻¹) | N/A | -385i | N/A |

This interactive table presents hypothetical data from a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory) for the acid-catalyzed hydrolysis of 2-Ethylhexanohydrazide, illustrating the structural and energetic changes at the transition state.

Molecular Dynamics Simulations of Reactive Pathways

While transition state theory provides a static picture of the reaction's energetic peak, Molecular Dynamics (MD) simulations offer a dynamic view of the entire reactive pathway. mdpi.com Reactive MD simulations, often employing force fields like ReaxFF, can model the explicit breaking and forming of chemical bonds over time. psu.eduresearchgate.net This allows researchers to follow the atomic trajectories of a reaction from start to finish, revealing complex, multi-step mechanisms, reaction intermediates, and the influence of the surrounding environment, such as solvent molecules. aip.orgacs.orgresearchgate.net

For a reaction like the thermal decomposition of 2-Ethylhexanohydrazide, an MD simulation can uncover competing reaction channels that might be missed by static quantum chemical calculations. researchgate.net The simulation begins with a "box" containing numerous 2-Ethylhexanohydrazide molecules, and optionally, solvent molecules. The system is then heated to a target temperature, and the simulation tracks the positions and velocities of every atom over millions of time steps. researchgate.net

By analyzing these trajectories, researchers can identify the sequence of bond-breaking and bond-forming events. For example, the initial step in the decomposition might be the cleavage of the weak N-N bond to form two radical species. These highly reactive intermediates would then undergo further reactions, which can all be observed in the simulation. researchgate.net Advanced techniques such as metadynamics can be coupled with MD to accelerate the simulation of rare events, allowing for the calculation of free energy landscapes and reaction rate constants. researchgate.netutm.my

Table 2: Summary of a Reactive MD Simulation of 2-Ethylhexanohydrazide Decomposition

| Simulation Parameter | Value / Description |

| System Setup | |

| Molecules | 100x 2-Ethylhexanohydrazide |

| Solvent | None (Gas Phase) |

| Force Field | ReaxFF (C/H/O/N parameter set) |

| Run Conditions | |

| Temperature | 2500 K |

| Pressure | NVT Ensemble (Constant Volume) |

| Simulation Time | 1 nanosecond |

| Key Findings | |

| Primary Initial Step | N-N bond cleavage (~75% of initial events) |

| Major Final Products | H₂O, N₂, CO, various hydrocarbons |

| Observed Intermediates | • 2-Ethylhexanoyl radical • Hydrazinyl radical (•NHNH₂) |

| Calculated Half-life | ~150 picoseconds |

This interactive table summarizes the setup and potential findings from a hypothetical reactive molecular dynamics (ReaxFF) simulation studying the high-temperature gas-phase decomposition of 2-Ethylhexanohydrazide.

Through the synergistic application of quantum chemical calculations and molecular dynamics simulations, a comprehensive and dynamic picture of the reactivity of 2-Ethylhexanohydrazide can be developed, guiding future research and application.

Coordination Chemistry of 2 Ethylhexanohydrazide

Ligand Attributes of 2-Ethylhexanohydrazide

The potential of 2-Ethylhexanohydrazide as a ligand in coordination chemistry is primarily dictated by the electronic and steric characteristics of its constituent functional groups.

2-Ethylhexanohydrazide possesses two primary donor atoms: the carbonyl oxygen and the terminal amino nitrogen of the hydrazide moiety. This arrangement allows it to function as a bidentate chelating agent, forming a stable five-membered ring upon coordination to a metal center. chemsociety.org.nglibretexts.orgshivajichk.ac.in The chelation process, involving the formation of multiple bonds between the ligand and a single central metal atom, results in enhanced stability of the resulting complex, an observation known as the chelate effect. wikipedia.orglibretexts.org

The coordination can occur in two principal modes. In its neutral form, the ligand coordinates through the carbonyl oxygen and the lone pair of electrons on the amino nitrogen. Alternatively, under appropriate pH conditions, the hydrazide moiety can undergo deprotonation to its iminol form, leading to coordination through the iminol oxygen and the amino nitrogen. mtct.ac.in This versatility in coordination modes allows for the formation of a variety of complex structures.

Table 1: Potential Donor Atoms and Chelation Characteristics of 2-Ethylhexanohydrazide

| Functional Group | Donor Atom | Role in Coordination | Potential Bonding Mode |

| Carbonyl | Oxygen | Lewis Base | Neutral ligand coordination |

| Hydrazine (B178648) | Amino Nitrogen | Lewis Base | Neutral ligand coordination |

| Iminol (tautomeric form) | Oxygen | Lewis Base | Deprotonated ligand coordination |

The 2-ethylhexyl group, a bulky and electron-donating alkyl substituent, is expected to exert significant influence on the coordination behavior of 2-Ethylhexanohydrazide.

Electronic Effects: The alkyl nature of the 2-ethylhexyl group is electron-donating through an inductive effect. This increases the electron density on the carbonyl oxygen, potentially enhancing its Lewis basicity and its ability to coordinate to a metal center.

Steric Effects: The branched and bulky nature of the 2-ethylhexyl group introduces considerable steric hindrance around the coordination site. This steric bulk can influence several aspects of complex formation:

Coordination Number and Geometry: The steric demands of the ligand may restrict the number of ligands that can coordinate to a metal center, favoring lower coordination numbers. nih.gov It can also influence the resulting geometry of the complex, potentially leading to distorted tetrahedral or square planar geometries over more crowded octahedral arrangements. xray.cz

Solubility: The large, nonpolar 2-ethylhexyl group is likely to increase the solubility of the resulting metal complexes in organic solvents. chemsociety.org.ng

Synthesis and Structural Characterization of 2-Ethylhexanohydrazide Metal Complexes

The synthesis of metal complexes with 2-Ethylhexanohydrazide would likely follow established procedures for other hydrazide ligands, typically involving the reaction of a metal salt with the ligand in a suitable solvent. nih.govkwasu.edu.ng

Mononuclear Complexes: The reaction of a metal salt (e.g., chlorides, nitrates, or acetates of transition metals like Cu(II), Ni(II), Co(II), or Zn(II)) with 2-Ethylhexanohydrazide in a 1:1 or 1:2 metal-to-ligand molar ratio would be expected to yield mononuclear complexes. researchgate.netrdd.edu.iq The choice of solvent would be crucial, with alcohols like ethanol (B145695) or methanol (B129727) being common choices. chemistryjournal.net

Polynuclear Complexes: While the primary coordination mode of 2-Ethylhexanohydrazide is as a chelating ligand to a single metal ion, the possibility of forming polynuclear or dimeric structures exists. This could occur if the deprotonated iminol oxygen atom bridges between two metal centers. mtct.ac.in However, the steric bulk of the 2-ethylhexyl group might disfavor the formation of such bridged species.

The geometry of the resulting metal complexes would be determined by a combination of factors including the nature of the metal ion, its preferred coordination number, and the steric constraints imposed by the 2-Ethylhexanohydrazide ligand. wikipedia.org X-ray crystallography would be the definitive method for determining the precise coordination geometry and bonding modes. nih.gov Based on related structures, tetrahedral and square planar geometries for four-coordinate complexes and distorted octahedral geometries for six-coordinate complexes are plausible. chemsociety.org.ngxray.cz

Table 2: Plausible Coordination Geometries for 2-Ethylhexanohydrazide Metal Complexes

| Metal Ion (Example) | Coordination Number | Likely Geometry |

| Cu(II) | 4 | Square Planar or Tetrahedral |

| Ni(II) | 4 or 6 | Square Planar or Octahedral |

| Co(II) | 4 or 6 | Tetrahedral or Octahedral |

| Zn(II) | 4 | Tetrahedral |

Spectroscopic techniques are invaluable for characterizing the formation and structure of metal complexes.

Infrared (IR) Spectroscopy:

A significant shift to a lower wavenumber (typically 15-50 cm⁻¹) of the ν(C=O) stretching vibration upon coordination is a key indicator of the carbonyl oxygen's involvement in bonding. chemsociety.org.ng

Changes in the N-H stretching and bending vibrations would provide evidence for the coordination of the amino nitrogen.

The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds. kpi.ua

Table 3: Expected IR Spectral Shifts in 2-Ethylhexanohydrazide Upon Complexation

| Vibrational Mode | Free Ligand (cm⁻¹) (Approximate) | Complex (cm⁻¹) (Approximate) | Interpretation |

| ν(N-H) | 3200-3400 | Shift to lower wavenumber | Coordination of amino nitrogen |

| ν(C=O) | 1650-1680 | Shift to lower wavenumber | Coordination of carbonyl oxygen |

| δ(N-H) | 1600-1640 | Shift | Coordination of amino nitrogen |

| ν(M-N) | 400-600 | New band | Formation of metal-nitrogen bond |

| ν(M-O) | 300-500 | New band | Formation of metal-oxygen bond |

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes would show bands corresponding to d-d transitions within the metal center and charge transfer transitions between the metal and the ligand. The position and intensity of these bands provide information about the coordination geometry and the nature of the metal-ligand bonding. nih.govsemanticscholar.org For instance, the d-d transitions in an octahedral Ni(II) complex would differ significantly from those in a square planar or tetrahedral environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes. Upon coordination, shifts in the resonances of the protons and carbons near the donor atoms would be observed, providing further evidence of complex formation. nih.gov

Reactivity and Applications of 2-Ethylhexanohydrazide Coordination Compounds

The reactivity of coordination compounds is intrinsically linked to the nature of the metal center and the ligand framework. For 2-ethylhexanohydrazide, a hydrazide with a flexible alkyl chain, its coordination compounds are anticipated to exhibit interesting catalytic and supramolecular properties. The presence of both a hard oxygen donor and softer nitrogen donors in the hydrazide moiety allows for versatile coordination modes with a variety of transition metals.

Coordination complexes of hydrazones, a class of compounds closely related to hydrazides, are known to be effective catalysts in a range of organic transformations. This catalytic activity often stems from the ability of the metal center to activate substrates and the ligand to modulate the steric and electronic environment of the metal. It is plausible that 2-ethylhexanohydrazide complexes could exhibit similar catalytic prowess.

Catalytic N-Alkylation of Hydrazides:

Recent studies have demonstrated the catalytic efficiency of half-sandwich iridium and ruthenium complexes with acylhydrazone ligands in the N-alkylation of hydrazides using alcohols. bohrium.comrsc.orgresearchgate.net These reactions proceed under mild conditions with high yields, showcasing the potential of such complexes in industrial applications. For instance, a half-sandwich iridium complex with a pyrrole (B145914) hydrazide ligand has been shown to catalyze the N-alkylation of various acyl hydrazides with a broad range of alcohols, achieving high product yields. bohrium.com A similar ruthenium-based catalyst also demonstrated excellent activity for this transformation. rsc.org

Hypothetical Catalytic Performance of a 2-Ethylhexanohydrazide-Metal Complex in N-Alkylation:

Based on analogous systems, a hypothetical transition metal complex of 2-ethylhexanohydrazide, for instance, [M(2-ethylhexanohydrazide)Cl(L)n], could potentially catalyze the N-alkylation of various hydrazides. The 2-ethylhexyl group, being a bulky and flexible alkyl chain, might influence the substrate scope and selectivity of the reaction.

| Catalyst Precursor | Substrate (Hydrazide) | Coupling Partner (Alcohol) | Potential Product | Reference System Yield (%) |

| [Ru(p-cymene)(2-EHH)Cl] | Benzohydrazide | Benzyl alcohol | N'-Benzylbenzohydrazide | ~95% rsc.org |

| [Ir(Cp*)(2-EHH)Cl] | Isonicotinohydrazide | Ethanol | N'-Ethylisonicotinohydrazide | ~98% bohrium.com |

| [Ru(p-cymene)(2-EHH)Cl] | Acetohydrazide | 1-Phenylethanol | N'-(1-Phenylethyl)acetohydrazide | ~92% rsc.org |

| This table presents hypothetical data based on the performance of analogous acylhydrazone complexes. 2-EHH represents the 2-ethylhexanohydrazide ligand. |

Oxidation Reactions:

Hydrazone-metal complexes have also been employed as catalysts in oxidation reactions. For example, bis-ferrocenyl-hydrazide metal complexes have been utilized as homogeneous photocatalysts for the oxidation of C(sp³)–H and C(sp²)=C(sp²) bonds under visible light. rsc.org Copper(II) complexes of aroylhydrazones have demonstrated catalytic activity in the oxidation of cyclohexane. mdpi.com The catalytic cycle in these systems often involves the formation of high-valent metal-oxo species or radical intermediates.

Potential Catalytic Oxidation by a 2-Ethylhexanohydrazide Complex:

A 2-ethylhexanohydrazide complex, for example, with copper(II), could potentially catalyze the oxidation of various organic substrates. The electron-donating nature of the alkyl group in 2-ethylhexanohydrazide might influence the redox potential of the metal center and, consequently, its catalytic activity.

| Catalyst System | Substrate | Oxidant | Potential Product | Reference System Conversion (%) |

| Cu(II)-2-EHH | Cyclohexane | H₂O₂ | Cyclohexanol/Cyclohexanone | ~25% mdpi.com |

| Fe(III)-2-EHH | Toluene | Air (Visible Light) | Benzaldehyde | ~80% rsc.org |

| Mn(II)-2-EHH | Styrene | Air (Visible Light) | Benzaldehyde | ~90% rsc.org |

| This table presents hypothetical data based on the performance of analogous hydrazone and hydrazide complexes. 2-EHH represents the 2-ethylhexanohydrazide ligand. |

The self-assembly of coordination compounds into well-defined supramolecular architectures is a field of immense interest. Hydrazone and hydrazide ligands are excellent building blocks for such structures due to their directional hydrogen bonding capabilities and versatile coordination modes. researchgate.netrsc.org The N-H and C=O groups of the hydrazide moiety can act as hydrogen bond donors and acceptors, respectively, leading to the formation of extended networks.

Formation of Coordination Polymers:

The ability of hydrazide ligands to bridge metal centers can lead to the formation of coordination polymers with diverse dimensionalities. For instance, silver coordination polymers with varying topologies have been constructed using pyridine (B92270) carboxylic hydrazide ligands. acs.org The structure of these polymers is influenced by the position of the coordinating groups on the ligand. The flexible 2-ethylhexyl group in 2-ethylhexanohydrazide could introduce a degree of conformational freedom, potentially leading to the formation of novel polymeric structures with interesting properties.

Self-Organization into Discrete Supramolecular Architectures:

The interplay of coordination bonds and non-covalent interactions, such as hydrogen bonding and π-π stacking, can direct the self-assembly of discrete supramolecular structures. Hydrazone-based ligands have been used to construct complex architectures like grids and helicates. otago.ac.nz The formation of these structures is often a result of a "Coupe du Roi" (King's cut) type of self-assembly process, where the final structure is the thermodynamically most stable product. researchgate.net

Potential Supramolecular Structures with 2-Ethylhexanohydrazide Complexes:

The coordination of 2-ethylhexanohydrazide to metal ions could lead to a variety of supramolecular assemblies. The ethylhexyl group could play a significant role in directing the self-organization process through steric effects and van der Waals interactions, potentially favoring the formation of specific architectures.

| Metal Ion | Ancillary Ligands | Potential Supramolecular Motif | Driving Interactions |

| Cu(II) | - | 1D Coordination Polymer | Metal-ligand coordination, N-H···O hydrogen bonds |

| Zn(II) | Bipyridine | [2x2] Grid-like Structure | Metal-ligand coordination, π-π stacking |

| Ag(I) | - | Helical Chain | Metal-ligand coordination |

| Fe(II) | Terpyridine | Double Helicate | Metal-ligand coordination, steric hindrance from ethylhexyl group |

| This table presents hypothetical supramolecular assemblies based on the behavior of analogous hydrazide and hydrazone ligands. |

Polymerization Studies Involving 2 Ethylhexanohydrazide

Monomer Reactivity and Polymerization Behavior of 2-Ethylhexanohydrazide

The reactivity of the 2-ethylhexanohydrazide monomer is primarily centered around its hydrazide group (-CONHNH2), which can undergo several types of reactions to form polymeric chains.

Polycondensation Reactions for Polymer Backbone Formation

Polycondensation is a key method for integrating 2-ethylhexanohydrazide into a polymer backbone. This process involves the reaction of the hydrazide group with other difunctional or polyfunctional monomers, leading to the formation of a polymer and a small molecule byproduct, such as water or alcohol. melscience.com The resulting polymers, often polyamides or polyhydrazides, can exhibit unique thermal and mechanical properties.

The mechanism of polycondensation reactions can be complex, often influenced by factors such as reaction temperature, catalyst, and the nature of the co-monomers. researchgate.netuomustansiriyah.edu.iq For instance, in the synthesis of poly(arylene ether sulfone)s, the reaction kinetics can vary significantly depending on the halide used, with aryl fluorides following a third-order rate law and aryl chlorides a second-order rate law. rsc.org While direct studies on 2-ethylhexanohydrazide are limited, the principles of polycondensation suggest that its reaction with dicarboxylic acids or their derivatives would proceed to form polyhydrazides. The general scheme for such a reaction would be:

n H₂NNHCO-R-CONHNH₂ + n HOOC-R'-COOH → [-NHNHCO-R-CONHNH-CO-R'-CO-]n + 2n H₂O

The properties of the resulting polymer would be dictated by the nature of the R and R' groups.

Role as a Chain Transfer Agent in Radical Polymerizations

In radical polymerizations, 2-ethylhexanohydrazide can act as a chain transfer agent. A chain transfer agent is a molecule that can react with a growing polymer chain, terminating its growth and initiating a new chain. wikipedia.org This process is crucial for controlling the molecular weight of the resulting polymer. The effectiveness of a chain transfer agent is determined by its chain transfer constant.

The general mechanism of chain transfer involving a growing polymer radical (P•) and a chain transfer agent (RX) is as follows:

P• + RX → PX + R•

Synthesis and Architectural Control of 2-Ethylhexanohydrazide-Derived Polymers

The synthesis of polymers from 2-ethylhexanohydrazide allows for significant control over the final polymer architecture, influencing its properties and potential applications.

Design and Preparation of Homopolymers and Copolymers

Homopolymers of 2-ethylhexanohydrazide are not commonly reported, likely due to the difunctional nature of the hydrazide group which can lead to crosslinking. However, it is a valuable comonomer in the synthesis of various copolymers. By copolymerizing 2-ethylhexanohydrazide with other monomers, materials with a range of properties can be achieved. For example, copolymerization with vinyl monomers could introduce the hydrazide functionality as a side group, which can be used for subsequent post-polymerization modifications.

The synthesis of copolymers can be achieved through various polymerization techniques, including radical, cationic, and anionic polymerization, depending on the nature of the comonomer. For instance, the synthesis of degradable and chemically recyclable polymers has been demonstrated using cyclic ketene (B1206846) hemiacetal ester monomers, which can be copolymerized with a variety of vinyl monomers. rsc.org This highlights the potential for creating novel copolymer structures incorporating 2-ethylhexanohydrazide.

Control over Molecular Weight, Dispersity, and Topology

Controlling the molecular weight, dispersity (polydispersity index, PDI), and topology (e.g., linear, branched, star-shaped) of polymers is crucial for tailoring their properties. Techniques like controlled radical polymerization (CRP), including Atom Transfer Radical Polymerization (ATRP) and RAFT, offer excellent control over these parameters. nih.govsigmaaldrich.comupatras.gr

The use of chain transfer agents, as discussed earlier, is a primary method for controlling molecular weight. rsc.org The ratio of monomer to chain transfer agent directly influences the degree of polymerization. In CRP techniques, the equilibrium between active and dormant species allows for the simultaneous growth of all polymer chains, leading to a narrow molecular weight distribution (low PDI).

The topology of polymers can be controlled by using multifunctional initiators or monomers. For instance, the synthesis of branched polymers has been achieved using naturally derived cores in ATRP. nih.gov Similarly, 2-ethylhexanohydrazide, with its two reactive sites in the hydrazide group, could potentially be used to create branched or cross-linked structures depending on the reaction conditions and the choice of comonomers.

Advanced Polymerization Techniques Utilizing 2-Ethylhexanohydrazide Precursors

The unique reactivity of the hydrazide group in 2-ethylhexanohydrazide makes it a candidate for use in advanced polymerization techniques. These techniques often aim to create polymers with complex architectures and functionalities.

One such area is the development of "double-head" or heterofunctional initiators, which contain two different initiating sites capable of promoting different types of polymerization. sigmaaldrich.com While not a direct precursor in the examples found, a molecule like 2-ethylhexanohydrazide could be chemically modified to create such an initiator. For example, one end of the molecule could be functionalized to initiate ring-opening polymerization, while the other end initiates radical polymerization.

Furthermore, the hydrazide group can participate in "click chemistry" reactions, which are highly efficient and specific reactions. This could be utilized for post-polymerization modification, allowing for the attachment of various functional molecules to a polymer backbone containing 2-ethylhexanohydrazide units.

The development of advanced polymer architectures, such as block copolymers and star polymers, often relies on controlled polymerization methods. nih.govupc.edu The incorporation of 2-ethylhexanohydrazide into these structures could impart specific properties, such as improved thermal stability or the ability to form hydrogels.

Below is a table summarizing potential polymerization parameters for hypothetical scenarios involving 2-ethylhexanohydrazide, based on general principles of polymer chemistry.

| Polymerization Type | Comonomer | Initiator/Catalyst | Expected Polymer Architecture | Control over Mw/PDI |

| Polycondensation | Adipic Acid | Heat, Acid Catalyst | Linear Polyamide-hydrazide | Moderate |

| Radical Polymerization | Styrene | AIBN | Random Copolymer | Poor to Moderate |

| RAFT Polymerization | Methyl Methacrylate | RAFT Agent (e.g., DDMAT) | Well-defined Block Copolymer | Excellent |

| Anionic Polymerization | Ethylene (B1197577) Oxide | Strong Base | Graft Copolymer | Good |

Table 1: Hypothetical Polymerization Scenarios Involving 2-Ethylhexanohydrazide

Controlled/Living Polymerization Strategies

No data is available on the use of 2-Ethylhexanohydrazide in controlled/living polymerization techniques such as ATRP or RAFT.

Two-Dimensional Polymerization Approaches for Advanced Materials

No data is available on the use of 2-Ethylhexanohydrazide in the synthesis of two-dimensional polymers or covalent organic frameworks.

Advanced Spectroscopic Analysis of 2 Ethylhexanohydrazide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 2-Ethylhexanohydrazide in solution. ox.ac.uk By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. ox.ac.uk

Multi-Dimensional NMR for Complex Structural Elucidation

For a molecule with the complexity of 2-Ethylhexanohydrazide, one-dimensional (1D) NMR spectra can be crowded. Multi-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are employed to resolve overlapping signals and unambiguously assign proton (¹H) and carbon-¹³ (¹³C) resonances. ijmcmed.orghmdb.ca

¹H-¹H Correlated Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For 2-Ethylhexanohydrazide, COSY would reveal the connectivity within the 2-ethylhexyl chain, for example, showing correlations between the methine proton at the C2 position and the methylene (B1212753) protons of the ethyl group and the adjacent methylene group in the hexyl chain.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and proton atoms. nist.gov This is crucial for assigning the ¹³C signals based on their attached, and usually more easily assigned, protons. For instance, the signal for the C2 carbon would show a cross-peak with the methine proton attached to it.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons, typically over two to four bonds. hmdb.caresearchgate.net This is particularly useful for identifying quaternary carbons (those with no attached protons) and for piecing together different molecular fragments. In 2-Ethylhexanohydrazide, HMBC would show correlations from the protons on the ethyl and butyl parts of the alkyl chain to the carbonyl carbon (C1), confirming the structure of the 2-ethylhexanoyl group.

A study on a related compound, octanoic hydrazide-linked chitooligosaccharides, demonstrated the power of these 2D NMR techniques in confirming the chemical structure, including the successful coupling of the hydrazide residue. chemicalbook.comnih.gov

Predicted ¹H and ¹³C NMR Data for 2-Ethylhexanohydrazide:

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for 2-Ethylhexanohydrazide

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| -NH | ~8.5-9.5 | Broad singlet | Exchangeable with D₂O |

| -NH₂ | ~4.0-5.0 | Broad singlet | Exchangeable with D₂O |

| CH (C2) | ~2.1-2.4 | Multiplet | Methine proton |

| CH₂ (ethyl group) | ~1.4-1.6 | Multiplet | |

| CH₂ (C3-C5) | ~1.2-1.4 | Multiplet | Overlapping signals from the butyl chain |

| CH₃ (ethyl group) | ~0.8-1.0 | Triplet | |

| CH₃ (C6) | ~0.8-1.0 | Triplet |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for 2-Ethylhexanohydrazide

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C=O (C1) | ~175-180 | Carbonyl carbon |

| CH (C2) | ~45-50 | Methine carbon |

| CH₂ (ethyl group) | ~25-30 | |

| CH₂ (C3) | ~30-35 | |

| CH₂ (C4) | ~28-33 | |

| CH₂ (C5) | ~22-27 | |

| CH₃ (ethyl group) | ~10-15 | |

| CH₃ (C6) | ~13-18 |

Dynamic NMR for Conformational and Exchange Processes

Molecules are not static; they undergo various dynamic processes such as bond rotations and conformational changes. hmdb.ca Dynamic NMR (DNMR) spectroscopy is a powerful tool to study these processes that occur on the NMR timescale. google.comresearchgate.net

For 2-Ethylhexanohydrazide, hindered rotation around the C-N amide bond is expected, a common feature in hydrazides. hmdb.ca This restricted rotation can lead to the observation of distinct sets of NMR signals for different conformers at low temperatures, a phenomenon known as slow exchange. As the temperature is increased, the rate of rotation increases, causing the separate signals to broaden and eventually coalesce into a single averaged signal. google.com

By analyzing the changes in the NMR lineshape at different temperatures, it is possible to determine the thermodynamic and kinetic parameters of the rotational barrier, such as the activation energy (ΔG‡). hmdb.caresearchgate.net This provides valuable insight into the molecule's flexibility and the stability of its different conformations in solution. Such studies have been performed on various hydrazide derivatives, revealing the influence of substituents on the rotational energy barriers. hmdb.ca

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. researchgate.net

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) can measure m/z values with very high accuracy (typically to four or more decimal places). nih.govnist.gov This precision allows for the unambiguous determination of a compound's elemental formula. For 2-Ethylhexanohydrazide (C₈H₁₈N₂O), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. This is a critical step in confirming the identity of a synthesized compound or an unknown analyte.

Interactive Data Table: Exact Mass of 2-Ethylhexanohydrazide

| Parameter | Value |

| Molecular Formula | C₈H₁₈N₂O |

| Monoisotopic Mass | 158.14191 g/mol |

Data calculated from the elemental composition.

Tandem Mass Spectrometry for Fragmentation Pathway Analysis and Isomer Differentiation

Tandem mass spectrometry (MS/MS or MSⁿ) involves multiple stages of mass analysis, typically by isolating a specific parent ion and then inducing its fragmentation to produce a spectrum of daughter ions. hmdb.ca The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. nih.gov

For 2-Ethylhexanohydrazide, the fragmentation in an electron ionization (EI) source would likely involve characteristic losses from the 2-ethylhexyl chain and cleavage of the hydrazide group. A study on the fragmentation of 2-ethylhexanoic acid showed that a major fragmentation pathway involves a McLafferty rearrangement, leading to a prominent ion at m/z 88. chemicalbook.com Similar fragmentation behavior of the 2-ethylhexanoyl moiety would be expected in the mass spectrum of 2-Ethylhexanohydrazide. The presence of the hydrazide group would introduce additional fragmentation pathways, such as the cleavage of the N-N bond and the loss of NH₂.

Tandem MS is also a powerful tool for differentiating between isomers, which can be challenging by other methods. hmdb.ca For example, 2-Ethylhexanohydrazide and its linear isomer, octanoic hydrazide, would have the same molecular weight. However, their fragmentation patterns in MS/MS would differ due to the branched versus linear alkyl chain, allowing for their unambiguous identification. The branching at the C2 position in 2-Ethylhexanohydrazide would favor the formation of specific fragment ions that would be absent or of low intensity in the spectrum of octanoic hydrazide.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. pitt.educhemicalbook.com These two techniques are often complementary, as some vibrational modes may be strong in IR and weak or absent in Raman, and vice versa. chemicalbook.com

For 2-Ethylhexanohydrazide, the IR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of its functional groups. While specific spectra for 2-Ethylhexanohydrazide were not found in the search, data for 2-ethylhexanoic acid and general hydrazide characteristics allow for a reliable prediction of the key vibrational modes. nih.gov

N-H Stretching: The -NH and -NH₂ groups of the hydrazide moiety will show characteristic stretching vibrations in the region of 3200-3400 cm⁻¹. The -NH₂ group typically shows two bands in this region, corresponding to symmetric and asymmetric stretching.

C=O Stretching (Amide I band): A strong absorption band due to the carbonyl group stretching is expected around 1640-1680 cm⁻¹. This is a characteristic band for amides and hydrazides.

N-H Bending (Amide II band): The bending vibration of the N-H bond is expected in the region of 1550-1620 cm⁻¹.

C-H Stretching: The stretching vibrations of the C-H bonds in the 2-ethylhexyl group will appear in the 2850-3000 cm⁻¹ region.

C-H Bending: Bending vibrations for the CH₂ and CH₃ groups will be observed in the 1350-1470 cm⁻¹ range.

An IR spectrum of 2-ethylhexanoic acid, the precursor, shows a very broad O-H stretch from the carboxylic acid group from 2500-3300 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹. nih.gov In the hydrazide, the broad O-H will be replaced by the sharper N-H stretches, and the C=O stretch will shift to a lower wavenumber.

Interactive Data Table: Key Predicted Vibrational Bands for 2-Ethylhexanohydrazide

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| -NH₂ / -NH | N-H Stretch | 3200-3400 | Medium-Strong | Weak |

| Alkyl | C-H Stretch | 2850-3000 | Strong | Strong |

| C=O | C=O Stretch (Amide I) | 1640-1680 | Strong | Medium |

| -NH | N-H Bend (Amide II) | 1550-1620 | Medium-Strong | Weak |

| Alkyl | C-H Bend | 1350-1470 | Medium | Medium |

Detailed Vibrational Mode Assignments for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies. horiba.comnih.gov For 2-Ethylhexanohydrazide, the spectrum is dominated by vibrations of the hydrazide moiety (-CONHNH2) and the ethylhexyl alkyl chain.

The analysis of the vibrational spectra allows for the precise assignment of absorption bands to specific molecular motions (stretching, bending, wagging, etc.). These assignments are crucial for confirming the molecular structure and for studying intermolecular interactions, such as hydrogen bonding, in which the N-H and C=O groups of the hydrazide are expected to participate.

A detailed assignment of the principal vibrational modes for 2-Ethylhexanohydrazide is presented in Table 1. The frequencies are based on established values for similar functional groups found in other hydrazide and organic molecules. mdpi.comresearchgate.netspectroscopyonline.com

Table 1: Theoretical Vibrational Mode Assignments for 2-Ethylhexanohydrazide

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3350 - 3250 | Strong, Broad | N-H asymmetric and symmetric stretching | Amine (-NH₂) |

| 3200 - 3000 | Medium | N-H stretching | Amide (-NH-) |

| 2960 - 2850 | Strong | C-H asymmetric and symmetric stretching | Alkyl chain (-CH₃, -CH₂) |

| 1680 - 1630 | Strong | C=O stretching (Amide I) | Carbonyl |

| 1650 - 1580 | Medium | N-H bending | Amine (-NH₂) |

| 1570 - 1515 | Medium | N-H bending and C-N stretching (Amide II) | Amide |

| 1470 - 1450 | Medium | C-H bending (scissoring) | Alkyl chain (-CH₂) |

| 1380 - 1370 | Medium | C-H bending (umbrella) | Alkyl chain (-CH₃) |

| 1300 - 1200 | Medium | C-N stretching | Amide |

In Situ Spectroscopic Monitoring of Reaction Kinetics and Mechanisms

In situ spectroscopy, particularly FTIR-ATR (Attenuated Total Reflectance), is an invaluable technique for monitoring chemical reactions in real-time, providing data on the concentrations of reactants, intermediates, and products as the reaction progresses. youtube.commdpi.com This allows for the elucidation of reaction mechanisms and the determination of kinetic parameters.

The synthesis of 2-Ethylhexanohydrazide typically involves the reaction of 2-ethylhexanoic acid or its ester derivative with hydrazine (B178648). An in situ FTIR setup can be employed to follow the kinetics of this reaction. For instance, in the reaction between 2-ethylhexanoyl chloride and hydrazine, the disappearance of the characteristic C=O stretching band of the acyl chloride (around 1800 cm⁻¹) and the appearance of the amide I band of 2-Ethylhexanohydrazide (around 1650 cm⁻¹) can be monitored over time. nih.gov

Table 2: Hypothetical In Situ FTIR Monitoring of 2-Ethylhexanohydrazide Synthesis

| Time (minutes) | Absorbance at 1800 cm⁻¹ (Acyl Chloride C=O) | Absorbance at 1650 cm⁻¹ (Hydrazide C=O) |

| 0 | 1.00 | 0.00 |

| 10 | 0.75 | 0.25 |

| 20 | 0.50 | 0.50 |

| 30 | 0.25 | 0.75 |

| 40 | 0.05 | 0.95 |

| 50 | 0.00 | 1.00 |

By plotting the absorbance data against time, kinetic information such as the reaction rate and order can be determined. bohrium.com This approach provides a deeper understanding of the reaction mechanism, including the potential formation of transient intermediates. The non-destructive and real-time nature of in situ FTIR makes it superior to traditional offline analytical methods for kinetic studies. nih.gov

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction techniques are the gold standard for determining the three-dimensional arrangement of atoms in a solid, providing definitive information on molecular structure and solid-state packing.

Single Crystal X-ray Diffraction for Absolute Molecular and Supramolecular Structure

Single crystal X-ray diffraction (SC-XRD) analysis of a suitable single crystal of 2-Ethylhexanohydrazide would provide a precise determination of its absolute molecular structure. rsc.orgrcsb.org This includes accurate bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule in the crystalline state.

Furthermore, SC-XRD reveals the supramolecular structure, which is the arrangement of molecules in the crystal lattice. researchgate.netnih.gov For 2-Ethylhexanohydrazide, this would detail the intermolecular hydrogen bonding network formed by the hydrazide functional groups. It is anticipated that the molecules would form hydrogen-bonded dimers or chains, with the N-H groups acting as hydrogen bond donors and the carbonyl oxygen and the terminal amino group acting as acceptors. nih.gov The packing of the ethylhexyl chains would also be determined, likely driven by van der Waals interactions.

Table 3: Expected Crystallographic Data for 2-Ethylhexanohydrazide from SC-XRD

| Parameter | Expected Value/Information |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Unit Cell Dimensions | a, b, c, α, β, γ |

| Bond Lengths (Å) | C=O: ~1.24, C-N: ~1.33, N-N: ~1.45 |

| Hydrogen Bond Geometry | Donor-Acceptor distances and angles |

| Supramolecular Motifs | R²₂(8) dimers, catemeric chains |

Powder X-ray Diffraction for Solid-State Polymorphism and Phase Analysis

Powder X-ray diffraction (PXRD) is a critical tool for the analysis of polycrystalline materials. rigaku.comnih.gov It is particularly important for identifying different crystalline forms, or polymorphs, of a substance. researchgate.netnih.gov Polymorphism is common in organic molecules like hydrazides and can significantly impact physical properties such as solubility and melting point.

Different polymorphs of 2-Ethylhexanohydrazide would arise from different packing arrangements of the molecules or different hydrogen-bonding networks in the solid state. Each polymorph would produce a unique PXRD pattern, characterized by a distinct set of peak positions (2θ values) and intensities. rigaku.comspectroscopyonline.com

By systematically studying the crystallization of 2-Ethylhexanohydrazide under various conditions (e.g., different solvents, temperatures, and cooling rates), different polymorphic forms may be isolated. PXRD is the primary technique used to identify and characterize these forms.

Table 4: Hypothetical PXRD Data for Two Polymorphs of 2-Ethylhexanohydrazide

| 2θ (°) - Form I | Intensity (%) - Form I | 2θ (°) - Form II | Intensity (%) - Form II |

| 8.5 | 100 | 9.2 | 80 |

| 12.3 | 45 | 11.5 | 100 |

| 17.0 | 80 | 18.4 | 65 |

| 21.2 | 60 | 20.1 | 50 |

| 25.6 | 30 | 22.8 | 90 |

PXRD is also used for routine quality control to ensure phase purity of bulk samples of 2-Ethylhexanohydrazide.

Advanced Spectroscopic Methods for Mechanistic and Interaction Studies

Time-Resolved Spectroscopy for Ultrafast Processes

Time-resolved spectroscopy techniques, such as pump-probe transient absorption and time-resolved infrared (TRIR) spectroscopy, are employed to study dynamic processes that occur on extremely short timescales, from femtoseconds to nanoseconds. wikipedia.orgresearchgate.net These methods can provide critical insights into reaction intermediates, excited-state dynamics, and energy transfer pathways that are inaccessible with steady-state techniques. nih.govresearchgate.net

For a derivative of 2-Ethylhexanohydrazide, such as a hydrazone formed by reaction with an aldehyde or ketone, time-resolved spectroscopy could be used to study photoisomerization processes. bohrium.com Upon excitation with a short laser pulse (the pump), the molecule is promoted to an excited electronic state. A second, time-delayed laser pulse (the probe) monitors the changes in the absorption spectrum as the molecule relaxes, isomerizes, or reacts.

By varying the delay time between the pump and probe pulses, the lifetime of excited states and the rates of various photophysical and photochemical processes can be determined. frontiersin.org For example, the Z/E isomerization of a hydrazone derivative could be monitored, revealing the timescale of the bond rotation and the lifetime of any transient intermediates. frontiersin.org TRIR spectroscopy would be particularly powerful in this context, as it could track the changes in the vibrational modes of the C=N and other key functional groups during the isomerization process.

Table 5: Potential Ultrafast Processes in a 2-Ethylhexanohydrazide Derivative Studied by Time-Resolved Spectroscopy

| Process | Timescale | Spectroscopic Signature |

| Excited State Formation | < 1 ps | Appearance of new absorption bands (transient absorption) |

| Vibrational Relaxation | 1 - 10 ps | Spectral narrowing and shift of transient bands |

| Photoisomerization (Z/E) | 1 - 100 ps | Decay of one isomer's excited state and rise of the other's ground state absorption |

| Intersystem Crossing | > 1 ns | Formation of a long-lived triplet state with distinct absorption features |

These advanced spectroscopic methods provide a detailed picture of the molecular world of 2-Ethylhexanohydrazide and its derivatives, from static structure to ultrafast dynamics, which is essential for understanding its properties and reactivity.

Surface-Enhanced Spectroscopic Techniques for Interfacial Phenomena

The study of interfacial phenomena, where the behavior of molecules at the boundary between two phases is investigated, is crucial for understanding and optimizing various chemical processes. For a molecule like 2-ethylhexanohydrazide, which has applications in areas such as metalworking fluids and as a corrosion inhibitor, its interaction with solid surfaces, particularly metals, is of paramount importance. Surface-enhanced spectroscopic techniques, namely Surface-Enhanced Raman Spectroscopy (SERS) and Surface-Enhanced Infrared Absorption Spectroscopy (SEIRA), offer the requisite sensitivity to probe these interactions at the monolayer or even single-molecule level. wikipedia.orgnih.gov

These techniques overcome the inherent limitation of conventional Raman and IR spectroscopy, which is the weakness of the signal, by amplifying it by several orders of magnitude for molecules adsorbed on or near nanostructured metal surfaces. wikipedia.org This enhancement allows for detailed investigation of the adsorption, orientation, and potential chemical transformations of 2-ethylhexanohydrazide and its derivatives at interfaces.

Surface-Enhanced Raman Spectroscopy (SERS)

In the context of 2-ethylhexanohydrazide, SERS can provide detailed insights into its interaction with a metal surface. The adsorption process can be monitored by observing the appearance and changes in the SERS spectrum. For instance, studies on other hydrazine derivatives have shown that the molecule can chemisorb onto silver nanoparticles. researchgate.net The orientation of the adsorbed 2-ethylhexanohydrazide molecule can be inferred from the relative enhancement of different vibrational modes, according to SERS surface selection rules. Vibrational modes with a component perpendicular to the surface are generally enhanced more significantly. researchgate.net

Research Findings from SERS Analysis

While direct SERS studies on 2-ethylhexanohydrazide are not extensively documented in publicly available literature, findings on analogous hydrazide derivatives allow for the construction of expected spectral behavior. The interaction of the hydrazide group (-CONHNH₂) with the metal surface is of particular interest.

A hypothetical SERS study of 2-ethylhexanohydrazide adsorbed on a silver nanoparticle surface might reveal the following:

Adsorption Mechanism: The presence of lone pair electrons on the nitrogen atoms and the oxygen atom of the hydrazide group makes these sites likely points of interaction with the metal surface. The SERS spectrum would likely show significant enhancement and shifts in the vibrational modes associated with the C=O stretching, N-N stretching, and NH₂ bending, indicating a strong chemical interaction (chemisorption). Studies on similar organic molecules have demonstrated that they can act as mixed-type corrosion inhibitors by adsorbing onto the metal surface. scielo.org.mxabechem.com

Molecular Orientation: By analyzing the relative intensities of the SERS bands, the orientation of the adsorbed molecule can be deduced. For example, if the C=O stretching vibration is strongly enhanced, it might suggest an orientation where the carbonyl group is perpendicular to the surface. Conversely, enhancement of the C-H vibrations of the ethylhexyl group could indicate a more tilted or flat orientation. The orientation may also change with the concentration of the adsorbate on the surface. researchgate.netresearchgate.net

Below is an interactive data table summarizing potential SERS band shifts for 2-ethylhexanohydrazide upon adsorption on a silver surface, based on typical observations for similar compounds.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) (Bulk) | Expected Wavenumber (cm⁻¹) (SERS) | Expected Intensity Change | Interpretation |

| N-H Stretching | ~3300-3200 | Broadened and shifted to lower values | Moderate Enhancement | Involvement of the -NH₂ group in hydrogen bonding or direct interaction with the surface. |

| C-H Stretching (Alkyl) | ~2960-2850 | Minor shifts | Weak to Moderate Enhancement | The ethylhexyl chain is likely further from the surface or its orientation does not favor strong enhancement. |

| C=O Stretching (Amide I) | ~1640 | Shifted to lower wavenumber (~1620) | Strong Enhancement | Coordination of the carbonyl oxygen to the silver surface, leading to a weakening of the C=O bond. This is a strong indicator of chemisorption. |

| N-H Bending (Amide II) | ~1550 | Shifted to higher wavenumber (~1560) | Moderate Enhancement | Changes in the geometry and electronic environment of the amide group upon adsorption. |

| N-N Stretching | ~1100-1000 | Shifted | Moderate to Strong Enhancement | Direct interaction of the hydrazide nitrogen atoms with the metal surface. The direction of the shift would depend on the specific coordination geometry. |

| Ag-N/Ag-O Stretching | Not present | ~250-200 | New Bands Appear | Direct evidence of a chemical bond formed between the 2-ethylhexanohydrazide molecule and the silver surface. The appearance of new low-frequency modes is a hallmark of chemisorption in SERS. The formation of a protective film is a known mechanism for corrosion inhibition. abechem.commdpi.com |

Surface-Enhanced Infrared Absorption Spectroscopy (SEIRA)

Similar to SERS, SEIRA spectroscopy enhances the infrared absorption of molecules that are in close proximity to metallic nanostructures. While the enhancement factor in SEIRA (typically 10 to 1000-fold) is generally lower than in SERS, it offers complementary information and is particularly useful for studying surface species. researchgate.net The mechanism of enhancement in SEIRA is also primarily electromagnetic in nature.

SEIRA is a highly surface-sensitive technique, making it ideal for in-situ studies of electrochemical interfaces and corrosion processes. researchgate.netdntb.gov.ua For 2-ethylhexanohydrazide, SEIRA can be employed to study its adsorption from a solution onto a metal electrode, providing insights into its role as a corrosion inhibitor. The technique can differentiate between molecules in the bulk solution and those adsorbed on the surface.

Research Findings from SEIRA Analysis

A hypothetical SEIRA study of 2-ethylhexanohydrazide on a gold film electrode could yield valuable data on its interfacial behavior.

Adsorption and Film Formation: By monitoring the intensity of the characteristic IR bands of 2-ethylhexanohydrazide as a function of electrode potential or time, the formation of an adsorbed layer can be followed. The growth of a protective film is a key mechanism by which corrosion inhibitors function. mdpi.com

Potential-Dependent Orientation: The orientation of the adsorbed molecules can be influenced by the applied electrical potential. SEIRA surface selection rules state that only vibrational modes with a dipole moment component perpendicular to the metal surface are observed. By analyzing the band intensities at different potentials, changes in the molecular orientation of 2-ethylhexanohydrazide can be determined.

The following interactive data table illustrates the expected observations from a SEIRA study of 2-ethylhexanohydrazide, highlighting the potential-dependent behavior.

| Vibrational Mode | Wavenumber (cm⁻¹) | Observation at Negative Potential | Observation at Positive Potential | Interpretation |

| C=O Stretching | ~1630 | Strong intensity | Weaker intensity | At negative potentials, the molecule may adopt a more upright orientation with the C=O bond perpendicular to the surface. At positive potentials, a change in orientation to a more tilted or flat position occurs. |

| N-H Stretching | ~3250 | Moderate intensity | Moderate intensity | The -NH₂ group is likely involved in the interaction with the surface across a range of potentials. |

| C-H Stretching (Alkyl) | ~2960-2850 | Weak intensity | Stronger intensity | At positive potentials, the ethylhexyl chain may be oriented more towards the surface, leading to an increased SEIRA signal for the C-H stretching modes. |

Computational Chemistry Investigations of 2 Ethylhexanohydrazide

Electronic Structure Theory of 2-Ethylhexanohydrazide

Electronic structure theory is a fundamental pillar of computational chemistry, allowing for the detailed analysis of electron distribution and its consequences on molecular properties. libretexts.org For 2-ethylhexanohydrazide, these methods can elucidate its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a popular and versatile method in computational chemistry for studying the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It offers a balance between computational cost and accuracy, making it well-suited for investigating the ground state properties of medium-sized molecules like 2-ethylhexanohydrazide. DFT calculations can predict a variety of properties, including optimized geometry, vibrational frequencies, and electronic properties like ionization potential and electron affinity.

A hypothetical DFT study of 2-ethylhexanohydrazide could yield the following data for its ground state properties, calculated at the B3LYP/6-311++G(d,p) level of theory, a common functional and basis set combination.

Table 1: Calculated Ground State Properties of 2-Ethylhexanohydrazide using DFT

| Property | Value | Unit |

|---|---|---|

| Total Energy | -589.123456 | Hartrees |

| Dipole Moment | 3.45 | Debye |

| HOMO Energy | -6.78 | eV |

| LUMO Energy | 1.23 | eV |

| HOMO-LUMO Gap | 8.01 | eV |

| Ionization Potential | 6.78 | eV |

This table is generated based on plausible theoretical calculations and does not represent experimentally verified data.